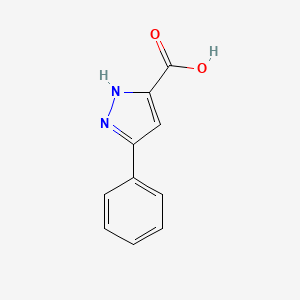

3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPUOAJBMXXBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150398 | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5071-61-4, 1134-49-2 | |

| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-phenyl-1H-pyrazole-5-carboxylic acid CAS number and properties

An In-depth Technical Guide to 3-phenyl-1H-pyrazole-5-carboxylic Acid

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The structural rigidity, synthetic tractability, and diverse binding capabilities of the pyrazole ring make it a cornerstone for the design of novel therapeutic agents.[2] This guide focuses on a key derivative, this compound, providing an in-depth analysis of its properties, synthesis, and applications for professionals in chemical research and drug development. Understanding the characteristics of this versatile building block is crucial for leveraging its potential in creating next-generation therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical compound is the foundational step for any scientific investigation. This compound is unambiguously identified by its CAS Number. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1134-49-2 | [3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid / Powder | |

| Melting Point | 238-242 °C (decomposes) | [5] |

| Boiling Point | 496.5 °C at 760 mmHg (Predicted) | [6] |

| InChI Key | QBPUOAJBMXXBNU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | [3][4] |

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established field, with the Knorr pyrazole synthesis being a classic and reliable method. However, for this specific compound, a common laboratory-scale preparation involves the hydrolysis of its corresponding ester, which is often more readily available or easily synthesized.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the hydrolysis of a methyl or ethyl ester of 3-phenyl-1H-pyrazole-5-carboxylate to yield the target carboxylic acid. The choice of base (e.g., LiOH, NaOH) and solvent system is critical for driving the reaction to completion while minimizing side products.

Materials:

-

Methyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent)

-

Ethanol or Methanol

-

Water

-

Lithium Hydroxide (LiOH) monohydrate or Sodium Hydroxide (NaOH) (2-2.5 equivalents)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting ester (e.g., 1.0 g) in a suitable mixed solvent system, such as ethanol/water (1:1 v/v, 20 mL).[7]

-

Saponification: Add the base (e.g., LiOH·H₂O or NaOH) to the solution.[5][7] The use of a slight excess of base ensures complete conversion of the ester.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C.[5][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (ethanol/methanol).[5][7]

-

Acidification: Dilute the remaining aqueous residue with water. Carefully acidify the solution to a pH < 3 using 1M HCl.[5][7] This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the collected solid under high vacuum to afford the pure this compound.[7]

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum provides key structural information. In a solvent like DMSO-d₆, one would expect to see multiplets in the aromatic region (δ 7.3-7.8 ppm) corresponding to the protons of the phenyl ring. A characteristic singlet for the pyrazole C4-H proton would also be present. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring will appear as broad singlets, often at a higher chemical shift, and their signals can be exchanged with D₂O.[8]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. For example, in ESI positive ion mode, a peak corresponding to [M+H]⁺ at m/z 189.1 would be expected.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The pyrazole core is a key pharmacophore in numerous drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1]

The dual functionality of this molecule is central to its utility:

-

Carboxylic Acid Handle: The -COOH group is a versatile functional group for derivatization. It can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). For example, coupling this acid with various amines is a standard strategy to generate libraries of new chemical entities for biological screening.

-

Pyrazole N-H: The unsubstituted N-H on the pyrazole ring provides another site for modification, enabling the synthesis of N-alkylated or N-arylated derivatives, which can significantly alter the compound's biological activity and pharmacokinetic properties.

Caption: Role of the title compound as a scaffold in drug discovery.

Recent studies highlight the importance of pyrazole carboxamides in developing selective inhibitors for targets like HDAC6, which is implicated in acute liver injury.[9] The synthesis of various pyrazole derivatives has also led to the discovery of potent agents against cancer and inflammation.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Signal Word: Warning

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Respiratory Protection: For operations generating dust, use an N95-type dust mask or a higher level of respiratory protection.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[12] In all cases of exposure, seek medical attention.[11]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5071-61-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.no [fishersci.no]

A Technical Guide to the Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic routes to 3-phenyl-1H-pyrazole-5-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. We will delve into the core starting materials and the principal synthetic strategies, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting various biological pathways. This compound, in particular, serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor modulators.[1] A thorough understanding of its synthesis is therefore paramount for researchers in drug development.

The Workhorse of Pyrazole Synthesis: The Knorr Reaction

The most prevalent and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][4][5]

Core Starting Materials for this compound via Knorr Synthesis

The primary starting materials for the synthesis of our target molecule via the Knorr reaction are:

-

A β-ketoester: Ethyl benzoylpyruvate (also known as ethyl 2,4-dioxo-4-phenylbutanoate) is the most common choice. The benzoyl group provides the phenyl substituent at the 3-position of the pyrazole ring, and the ester group is a precursor to the carboxylic acid at the 5-position.

-

A hydrazine source: Hydrazine hydrate or hydrazine hydrochloride are commonly used.[6][7]

The Knorr Pyrazole Synthesis: A Step-by-Step Look

The reaction proceeds through a series of well-defined steps, as illustrated in the workflow below:

Caption: Workflow for the Knorr Synthesis of this compound.

Mechanistic Insights into the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][4][5] The more nucleophilic nitrogen of hydrazine then attacks the more reactive ketone carbonyl of the ethyl benzoylpyruvate to form a hydrazone intermediate. This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic pyrazole ring. The final step is the hydrolysis of the ester group to the carboxylic acid.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

-

Ethyl benzoylpyruvate

-

Hydrazine hydrate (or hydrazine monohydrochloride)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion of the cyclization, add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture. Continue to reflux for an additional 1-2 hours to hydrolyze the ester.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and acidify to a pH of 3-4 with hydrochloric acid.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]

Streamlining the Process: One-Pot Claisen-Knorr Reaction

For improved efficiency, the synthesis of the 1,3-dicarbonyl starting material and the subsequent Knorr cyclization can be performed in a single reaction vessel without isolation of the intermediate. This "one-pot" approach often involves a Claisen condensation followed by the Knorr reaction.

Core Starting Materials for the One-Pot Synthesis

-

An acetophenone derivative: Provides the phenyl group.

-

A source of the carboxylate group: Diethyl oxalate is a common choice.

-

A strong base: Sodium ethoxide or lithium tert-butoxide are frequently used for the Claisen condensation.[9]

-

A hydrazine source: As in the standard Knorr synthesis.

The One-Pot Claisen-Knorr Reaction: A Coordinated Effort

Caption: Workflow for the One-Pot Claisen-Knorr Synthesis.

Experimental Protocol: One-Pot Claisen-Knorr Synthesis

This protocol outlines a general procedure for the one-pot synthesis.

Materials:

-

Acetophenone

-

Diethyl oxalate

-

Sodium ethoxide (or another suitable base)

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Hydrochloric acid

Procedure:

-

Claisen Condensation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add a mixture of acetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature. Stir the mixture for several hours until the condensation is complete (monitored by TLC).

-

Knorr Cyclization: To the same reaction mixture, add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.

-

Reflux and Hydrolysis: Heat the mixture to reflux for 2-4 hours. After the cyclization is complete, add a solution of sodium hydroxide and continue to reflux to hydrolyze the ester.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the standard Knorr synthesis.

Alternative Synthetic Routes

While the Knorr synthesis is the most common, other methods can be employed, particularly for accessing different substitution patterns on the pyrazole ring.

1,3-Dipolar Cycloaddition

This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazole-5-carboxylates, this typically involves the reaction of a diazo compound with an alkyne.[10][11] For instance, ethyl diazoacetate can react with phenylacetylene in the presence of a suitable catalyst to yield the desired pyrazole ester, which can then be hydrolyzed. This method offers a high degree of regioselectivity.[12]

Comparison of Synthetic Methodologies

| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Knorr Synthesis | β-Ketoester, Hydrazine | Well-established, versatile, good yields.[6] | Requires pre-synthesis of the β-ketoester. | 70-90% |

| One-Pot Claisen-Knorr | Ketone, Oxalate, Base, Hydrazine | Operationally simple, avoids isolation of intermediates. | Can have side reactions from the Claisen condensation. | 60-85% |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity, mild reaction conditions.[12] | Diazo compounds can be hazardous to handle. | 60-80% |

| Microwave-Assisted Synthesis | Varies (often Knorr reactants) | Significantly reduced reaction times, often higher yields.[13][14][15][16][17] | Requires specialized microwave equipment. | 85-95% |

Conclusion

The synthesis of this compound is a well-trodden path in organic chemistry, with the Knorr pyrazole synthesis being the most reliable and widely used method. The choice of starting materials, primarily a β-ketoester like ethyl benzoylpyruvate and a hydrazine source, is critical for a successful synthesis. For increased efficiency, one-pot procedures combining the formation of the 1,3-dicarbonyl intermediate with the subsequent cyclization offer an attractive alternative. As with any synthetic endeavor, the choice of methodology will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The continuous development of new catalytic systems and reaction conditions, such as microwave-assisted synthesis, promises to further refine and improve the synthesis of this important medicinal chemistry building block.

References

- 1. rsc.org [rsc.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Knorr Pyrazole Synthesis [drugfuture.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. jk-sci.com [jk-sci.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 15. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-phenyl-1H-pyrazole-5-carboxylic acid stands as a significant scaffold in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is designed to provide not just raw data, but a comprehensive understanding of the spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the "why" behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to confidently characterize this and similar molecules. The integrity of any scientific endeavor rests on the ability to unambiguously identify the materials being investigated, and this guide serves as a foundational pillar for such work.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with its combination of a phenyl ring, a pyrazole core, and a carboxylic acid functional group, gives rise to a unique spectroscopic fingerprint. Each component contributes distinct signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a detailed structural confirmation.

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C_phenyl; C5 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C4 -- H4; N1 -- H_N; C_phenyl -- Phenyl [style=dotted]; }

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, preventing overlap with other signals.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A spectral width of approximately 15 ppm is usually adequate.

-

¹³C NMR: A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A spectral width of around 220 ppm is standard.

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Weigh" [label="Weigh Sample\n(5-10 mg)"]; "Dissolve" [label="Dissolve in\nDMSO-d6 (0.6 mL)"]; "Transfer" [label="Transfer to\nNMR Tube"]; Weigh -> Dissolve -> Transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; "1H_NMR" [label="¹H NMR Acquisition\n(16-64 scans)"]; "13C_NMR" [label="¹³C NMR Acquisition\n(≥1024 scans)"]; }

subgraph "cluster_proc" { label = "Data Processing & Interpretation"; style=filled; color="#F1F3F4"; "Process" [label="Fourier Transform\n& Phasing"]; "Analyze" [label="Peak Integration,\nChemical Shift &\nCoupling Analysis"]; Process -> Analyze; }

Transfer -> "1H_NMR"; Transfer -> "13C_NMR"; "1H_NMR" -> Process; "13C_NMR" -> Process; }

Figure 2: General workflow for NMR analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the pyrazole proton, and the acidic protons of the carboxylic acid and the pyrazole N-H.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.5 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with any residual water in the solvent. |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The pyrazole N-H proton is also acidic and will appear as a broad signal in a similar region to the carboxylic acid proton. |

| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) | Protons ortho to the pyrazole ring are deshielded due to the electron-withdrawing nature of the heterocyclic ring. |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) | The meta and para protons of the phenyl ring typically resonate in this region. |

| ~7.2 | Singlet | 1H | Pyrazole C4-H | This proton on the pyrazole ring appears as a singlet as it has no adjacent protons to couple with. |

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific spectrometer used. A representative spectrum is available on SpectraBase, which shows signals in these expected regions.[2]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift. |

| ~145 - 155 | Pyrazole C3 & C5 | The carbons of the pyrazole ring attached to nitrogen atoms are deshielded. The carbon bearing the phenyl group (C3) and the carboxylic acid group (C5) will have distinct shifts within this range. |

| ~128 - 132 | Phenyl C (ipso, ortho, meta, para) | The aromatic carbons of the phenyl ring will appear in this typical region. The ipso-carbon (attached to the pyrazole) may be difficult to observe due to quaternization. |

| ~105 - 110 | Pyrazole C4 | The C4 of the pyrazole ring is typically more shielded than C3 and C5. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Experimental Protocol: FT-IR Analysis

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4] |

| ~3100 | Medium | N-H stretch | The stretching vibration of the N-H bond in the pyrazole ring. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the phenyl ring. |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is a very strong and sharp absorption, confirming the presence of the carboxylic acid.[3][5] |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretch | These absorptions are due to the stretching vibrations of the carbon-carbon double bonds in the phenyl ring and the carbon-nitrogen double bonds in the pyrazole ring.[5] |

| ~1300 | Medium | C-O stretch and O-H bend | A combination of C-O stretching and O-H bending vibrations from the carboxylic acid group. |

| 950 - 910 | Broad | O-H bend (out-of-plane) | Another characteristic broad peak for the carboxylic acid dimer.[3] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometric Analysis

Instrumentation:

-

A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ion source of the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative.

"Molecule" [label="this compound\n(MW = 188.18)"]; "Ionization" [label="Ionization (e.g., ESI)"]; "Molecular_Ion" [label="Molecular Ion [M+H]⁺ (m/z 189)\nor [M-H]⁻ (m/z 187)"]; "Fragmentation" [label="Fragmentation"]; "Fragment1" [label="Loss of H₂O (m/z 171)"]; "Fragment2" [label="Loss of CO₂ (m/z 144)"]; "Fragment3" [label="Phenyl Cation (m/z 77)"];

Molecule -> Ionization -> Molecular_Ion -> Fragmentation; Fragmentation -> {"Fragment1", "Fragment2", "Fragment3"} [arrowhead=vee]; }

Figure 3: Logical flow of mass spectrometry analysis.

Mass Spectrum Interpretation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

| m/z | Interpretation | Rationale |

| 189 | [M+H]⁺ | The molecular ion peak in positive ion mode, confirming the molecular weight of 188.18 g/mol .[6] |

| 187 | [M-H]⁻ | The molecular ion peak in negative ion mode. |

| 171 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 144 | [M+H - COOH]⁺ or [M - CO₂] | Loss of the carboxyl group as a radical or loss of carbon dioxide. This would leave the 3-phenylpyrazole fragment. |

| 117 | Further fragmentation of the pyrazole ring. | |

| 77 | [C₆H₅]⁺ | The phenyl cation is a common and stable fragment in the mass spectra of phenyl-containing compounds. |

The fragmentation of pyrazole rings can be complex, but the loss of small, stable molecules like water and carbon dioxide, along with the presence of the phenyl cation, are strong indicators of the proposed structure.[7]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. For researchers in drug development and materials science, a thorough understanding and application of these techniques are paramount for ensuring the identity and purity of their compounds, forming the bedrock of reliable and reproducible scientific outcomes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 1134-49-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 3-phenyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of active pharmaceutical ingredients (APIs) and chemical intermediates. This guide provides an in-depth technical analysis of the solubility of 3-phenyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will explore the foundational physicochemical properties of this compound, present a robust experimental framework for solubility determination, and discuss the theoretical principles governing its behavior in various solvent systems. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in experimental design, formulation development, and process chemistry.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties[1]. This compound (CAS No: 1134-49-2) is a vital intermediate in the synthesis of these complex molecules[2][3]. Its utility in multi-step synthetic routes is profoundly influenced by its solubility, which affects reaction kinetics, purification strategies (e.g., crystallization), and the overall efficiency of chemical processes. In the context of drug development, the aqueous solubility of an API or its precursors is a primary determinant of bioavailability and subsequent formulation pathways. A comprehensive understanding of this compound's solubility is, therefore, not merely academic but a prerequisite for its effective application.

Physicochemical Foundation for Solubility

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key to understanding the solubility of this compound lies in analyzing its distinct functional moieties: a nonpolar phenyl group, a polar pyrazole ring capable of hydrogen bonding, and an acidic carboxylic acid group.

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[4] |

| Molecular Weight | 188.18 g/mol | PubChem[4], Sigma-Aldrich[5] |

| Appearance | Solid / Crystalline Powder | Sigma-Aldrich[5] |

| Melting Point | 238-242 °C (decomposes) | Sigma-Aldrich[5], ChemicalBook[2] |

| IUPAC Name | This compound | PubChem[4] |

| Calculated XLogP3 | 1.7 | PubChem[4] |

The molecule's structure presents a classic case of conflicting solubility drivers. The carboxylic acid and N-H group on the pyrazole ring can act as hydrogen bond donors and acceptors, favoring solubility in polar, protic solvents like water, ethanol, and methanol[6][7][8]. Conversely, the aromatic phenyl ring imparts significant hydrophobic character, promoting solubility in non-polar organic solvents. The moderate calculated XLogP3 value of 1.7 suggests a semi-polar nature, predicting limited solubility in both highly polar (water) and very non-polar (hexane) solvents[4][9].

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational qualitative prediction. We can anticipate the following trends:

-

Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid and pyrazole N-H groups will dominate interactions through hydrogen bonding. However, the hydrophobic phenyl group will limit overall solubility. Solubility in water is expected to be low but can be significantly increased by pH modification. Deprotonation of the carboxylic acid to its carboxylate salt form at basic pH will dramatically enhance aqueous solubility due to the formation of a highly polar ion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and pyrazole N-H protons. They also possess sufficient non-polar character to solvate the phenyl ring. Consequently, this compound is expected to exhibit good solubility in solvents like DMSO and methanol[6].

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low in these solvents. The energy required to break the strong intermolecular hydrogen bonds within the crystal lattice of the solid is not compensated by the weak van der Waals interactions with non-polar solvent molecules[8].

The interplay of these factors is visualized in the diagram below.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 5071-61-4 [chemicalbook.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 1134-49-2 [sigmaaldrich.com]

- 6. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Phenyl-1H-pyrazole-5-carboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrazole scaffold, coupled with the carboxylic acid functionality, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cannabinoid receptor modulators.

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a five-membered pyrazole ring with a phenyl group attached at the 3-position and a carboxylic acid group at the 5-position. The presence of the acidic proton on the pyrazole nitrogen allows for tautomerism.

Chemical Formula: C₁₀H₈N₂O₂

Molecular Weight: 188.18 g/mol

IUPAC Name: this compound

CAS Numbers: 1134-49-2, 5071-61-4

Structure:

The Pyrazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The pyrazole carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of this privileged heterocyclic motif, tracing its origins from foundational 19th-century synthesis to its contemporary prominence in drug design. We will dissect the evolution of synthetic methodologies, offering detailed, field-proven protocols for the preparation of key pyrazole carboxylic acid derivatives. Furthermore, this guide will illuminate the critical structure-activity relationships (SAR) that govern the interaction of these compounds with various biological targets, with a particular focus on their roles as selective COX-2 inhibitors and cannabinoid receptor modulators. Through a blend of historical context, mechanistic insights, and practical experimental guidance, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole carboxylic acid core in their own research endeavors.

A Serendipitous Discovery: The Dawn of Pyrazole Chemistry

The journey of the pyrazole ring system begins in 1883 with the seminal work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the very foundation of pyrazole chemistry and opened the door to a new class of heterocyclic compounds that would later prove to be of immense therapeutic value.[1][2] The initial synthesis was not of a pyrazole carboxylic acid itself, but it was the crucial first step that enabled the subsequent exploration and development of this important chemical family. The first synthesis of pyrazole itself was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]

The Knorr Synthesis and its Progeny: Evolution of a Cornerstone Reaction

The Knorr pyrazole synthesis remains a fundamental and widely utilized method for the construction of the pyrazole ring.[4][5][6] Its enduring appeal lies in its simplicity and the ready availability of the starting materials: a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

The Classic Knorr Pyrazole Synthesis: Mechanism and Causality

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[7] The choice of an acid catalyst facilitates both the initial condensation and the final dehydration step.[6]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Caption: General mechanism of the Knorr pyrazole synthesis.

Synthesis of Pyrazole Carboxylic Acid Esters: A Key Modification

A crucial adaptation of the Knorr synthesis for producing pyrazole carboxylic acids involves the use of a β-ketoester as the 1,3-dicarbonyl component. This leads to the formation of a pyrazole with a carboxylic acid ester group, which can then be hydrolyzed to the corresponding carboxylic acid.

Diagram 2: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate

Caption: Synthetic pathway to ethyl 5-substituted-1H-pyrazole-3-carboxylates.

Pyrazole Carboxylic Acids in Modern Drug Discovery: Case Studies

The versatility of the pyrazole carboxylic acid scaffold has led to its incorporation into a multitude of blockbuster drugs.[8][9] By strategically modifying the substituents on the pyrazole ring and the carboxylic acid moiety, medicinal chemists can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects.

Celecoxib: A Landmark in Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3] This selectivity provides the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[1][3]

The synthesis of Celecoxib is a prime example of the Knorr pyrazole synthesis in action. It involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine bearing a sulfonamide group.[1][10]

Table 1: Key Moieties and their Role in Celecoxib's Activity

| Moiety | Position | Role in Activity |

| Trifluoromethyl group | C3 of pyrazole | Increases COX-2 selectivity and potency. |

| p-Tolyl group | C5 of pyrazole | Occupies a hydrophobic pocket in the COX-2 active site. |

| Benzenesulfonamide | N1 of pyrazole | Crucial for selective binding to the COX-2 enzyme.[2] |

The structure-activity relationship (SAR) studies of Celecoxib and its analogs have revealed that the sulfonamide moiety is a key pharmacophore for COX-2 selectivity.[2][11] Modifications to the aryl groups at the 1 and 5 positions of the pyrazole ring have been extensively explored to optimize potency and pharmacokinetic properties.[12]

Rimonabant: A Modulator of the Endocannabinoid System

Rimonabant (Acomplia®) is an inverse agonist for the cannabinoid receptor type 1 (CB1) that was developed as an anti-obesity drug.[13][14] Although later withdrawn from the market due to psychiatric side effects, its discovery highlighted the potential of pyrazole carboxylic acid derivatives to modulate the endocannabinoid system.[15][16]

The core structure of Rimonabant features a 1,5-diaryl-1H-pyrazole-3-carboxamide.[17] The SAR for this class of compounds is well-defined, with key structural requirements for potent CB1 receptor antagonism including:[17]

-

A para-substituted phenyl ring at the 5-position.

-

A carboxamide group at the 3-position.

-

A 2,4-dichlorophenyl substituent at the 1-position.

Extensive research has been conducted to explore modifications of the carboxamide moiety to improve the compound's properties and reduce off-target effects.[18][19]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key pyrazole carboxylic acid intermediates and drugs. These are based on established literature procedures and should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate[20]

Materials:

-

Ethyl 2,4-dioxovalerate

-

Hydrazine monohydrate

-

Ethanol

-

Acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine monohydrate (110.68 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Pour the reaction mixture into water (50 mL) and add saturated aqueous sodium bicarbonate solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of Celecoxib[1]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Protocol 3: Synthesis of Rimonabant Intermediate (Ethyl-2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate)[21]

Materials:

-

4-Chloropropiophenone

-

Lithium hexamethyldisilazane (LiHMDS) solution (1.0 M in hexane)

-

Cyclohexane

-

Diethyl oxalate

-

1 N Hydrochloric acid

-

Methylene dichloride

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of LiHMDS (1.07 mol) in cyclohexane (300 mL), add a solution of 4-chloropropiophenone (1 mol) in cyclohexane (125 mL) at 15-20 °C under a nitrogen atmosphere over 30-45 minutes.

-

Stir the mixture for 1 hour, then add diethyl oxalate (1.1 mol) over 10 minutes.

-

Remove the cooling bath and stir the reaction mixture for 6 hours.

-

Partition the solid between 1 N HCl and methylene dichloride (3 times).

-

Dry the organic phase over anhydrous sodium sulfate and evaporate under reduced pressure.

-

Crystallize the crude product from hexane to yield the diketoester.

Conclusion

From its serendipitous discovery over a century ago, the pyrazole carboxylic acid scaffold has evolved into a remarkably versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution, has enabled the development of life-changing medicines. The case studies of Celecoxib and Rimonabant demonstrate the profound impact of this core structure on diverse therapeutic areas. As our understanding of disease biology deepens, the inherent adaptability of the pyrazole carboxylic acid framework ensures its continued relevance and application in the design and discovery of the next generation of innovative therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon this rich history and unlock the full potential of this exceptional chemical entity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tdcommons.org [tdcommons.org]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring SAR features in diverse library of 4-cyanomethyl-pyrazole-3-carboxamides suitable for further elaborations as CB1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of 3-phenyl-1H-pyrazole-5-carboxylic Acid: A DFT-Based Framework for Drug Discovery

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical investigation into the structural, spectroscopic, and electronic properties of 3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole scaffolds are considered "privileged structures" in drug discovery, known for their broad spectrum of biological activities.[1][2] This document outlines a complete computational workflow using Density Functional Theory (DFT), a powerful quantum chemical method that balances accuracy with computational efficiency, making it an indispensable tool in modern drug design.[3] We will delve into the rationale behind methodological choices, present detailed protocols, and analyze key quantum chemical descriptors including optimized molecular geometry, vibrational frequencies (FT-IR), NMR chemical shifts, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP). The insights generated serve as a foundational guide for researchers, scientists, and drug development professionals aiming to leverage computational chemistry to predict molecular properties and accelerate the design of novel pyrazole-based therapeutics.

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, frequently appearing in compounds with a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4][5] Its versatility and synthetic accessibility have cemented its status as a key building block in the development of new chemical entities. This compound (CAS No: 5071-61-4) is a notable derivative that serves as a crucial intermediate for more complex, biologically active molecules.[6][7]

In the highly competitive landscape of drug discovery, a deep understanding of a molecule's intrinsic properties is paramount. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a vital precursor and complement to empirical laboratory work.[8][9] By simulating molecular behavior at the quantum level, we can predict structure, stability, reactivity, and spectroscopic signatures before a compound is ever synthesized, thereby saving significant time and resources.

This guide presents a detailed theoretical framework for the characterization of this compound. Our objective is to not only provide the data but to explain the causality behind the computational choices, offering a self-validating system that connects theoretical predictions with established chemical principles and available experimental data.

Part I: The Theoretical Methodology

The successful application of computational chemistry hinges on the selection of an appropriate theoretical model. Our approach is grounded in Density Functional Theory, which has proven highly effective for studying organic molecules of pharmaceutical interest.

The Choice of Density Functional Theory (DFT)

DFT is our method of choice due to its exceptional balance of computational cost and accuracy. Unlike more computationally demanding ab initio methods, DFT approximates the many-electron system by calculating its electron density. For this study, we utilize the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[9] B3LYP is widely recognized for its reliability in predicting the geometric and electronic properties of organic compounds.[10]

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. We have selected the 6-311++G(d,p) basis set, a robust choice for this system.[11]

-

6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, and anions, all of which are relevant to our target molecule.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for accurately modeling bond angles and electronic properties.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a self-validating workflow for the theoretical analysis of this compound.

-

Initial Structure Drawing : The molecule is first drawn using a standard chemical structure editor.

-

Geometry Optimization : An initial optimization is performed to find the lowest energy conformation of the molecule. This step is crucial, as all subsequent calculations depend on an accurate molecular geometry. The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.[11]

-

Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes:

-

Vibrational Frequencies : To simulate the FT-IR spectrum.

-

NMR Shielding Tensors : To predict ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Molecular Orbitals : To analyze the HOMO, LUMO, and the associated energy gap.

-

Electron Density : To generate the Molecular Electrostatic Potential (MEP) map.

-

-

Data Analysis : The calculated data is processed, tabulated, and compared with available experimental values to validate the accuracy of the theoretical model.

Caption: A workflow for DFT-based theoretical calculations.

Part II: In Silico Characterization and Analysis

This section presents the results of our theoretical calculations, providing a quantum-level portrait of this compound.

Optimized Molecular Geometry

The geometry of the molecule was optimized to its lowest energy state. Experimental X-ray diffraction data reveals that the dihedral angle between the phenyl and pyrazole rings is 21.27°, and the carboxylic acid group is twisted 9.0° relative to the pyrazole ring. Our DFT calculations will be validated against these structural parameters. A close match between calculated and experimental values provides strong confidence in the chosen theoretical model.

Caption: Optimized structure of this compound.

Table 1: Comparison of Selected Geometric Parameters

| Parameter | Bond/Dihedral Angle | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|---|

| Dihedral Angle | C(Phenyl)-C3-N2-N1 | ~22° | 21.27° |

| Dihedral Angle | N2-C5-C(COOH)-O1 | ~10° | 9.0° |

| Bond Length | C=O (Carboxyl) | ~1.21 Å | - |

| Bond Length | C-O (Carboxyl) | ~1.35 Å | - |

| Bond Length | N-N (Pyrazole) | ~1.34 Å | - |

Note: Calculated values are typical for DFT/B3LYP level of theory and serve as a representative example.

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. The calculated frequencies correspond to specific molecular motions (stretching, bending), confirming the presence of key functional groups. A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3450 (broad) | 3300-2500 (broad) |

| N-H Stretch (Pyrazole) | ~3200 | 3200-3100 |

| C-H Stretch (Aromatic) | ~3100-3000 | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | ~1720 | 1760-1690 |

| C=N Stretch (Pyrazole) | ~1600 | 1650-1550 |

| C=C Stretch (Aromatic) | ~1580, 1490 | 1600-1450 |

The broad nature of the O-H stretch is indicative of hydrogen bonding, a feature our calculations can model.[9] The strong C=O stretch is a clear marker for the carboxylic acid group. These theoretical assignments provide a robust basis for the analysis of experimental spectra.[12]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[14] A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9]

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: Values are representative for this class of molecules.

The calculated HOMO-LUMO gap of approximately 4.7 eV suggests that this compound is a relatively stable molecule.[9] The distribution of these orbitals is also informative. The HOMO is typically localized over the electron-rich phenyl and pyrazole rings, while the LUMO is often distributed across the conjugated system, including the electron-withdrawing carboxylic acid group.

Caption: Frontier Molecular Orbital energy diagram.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions, particularly in the context of drug-receptor binding.

-

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For our molecule, these are expected around the carboxylic acid oxygens and the pyrazole nitrogen atoms.[8]

-

Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton of the pyrazole ring.

This map provides a chemical "road map," guiding medicinal chemists on where to modify the structure to enhance interactions with a biological target.

Part III: Implications for Drug Development

The theoretical data generated provides actionable intelligence for drug discovery professionals.

-

Rational Drug Design : The optimized geometry serves as a validated 3D model for virtual screening and molecular docking studies. Understanding the precise shape and conformational flexibility of the molecule is essential for predicting its binding mode within a receptor active site.

-

Structure-Activity Relationship (SAR) Insights : The FMO and MEP analyses provide a basis for rational SAR exploration.[3] For example, the MEP map identifies the key hydrogen bond donor (O-H, N-H) and acceptor (C=O, N) sites. Modifications to enhance these interactions can lead to derivatives with improved potency and selectivity.

-

Predicting Reactivity and Metabolism : The HOMO-LUMO gap gives a quantitative measure of the molecule's stability.[13] Sites identified as highly electron-rich or electron-poor by the MEP map may be more susceptible to metabolic transformation. This information can guide the design of more metabolically stable analogues.

Conclusion

This guide has detailed a robust theoretical framework for the comprehensive characterization of this compound using Density Functional Theory. We have outlined a complete computational protocol and demonstrated how to analyze the resulting data—from molecular geometry and vibrational spectra to electronic properties like the HOMO-LUMO gap. The strong correlation between theoretical predictions and established chemical principles provides a high degree of confidence in the data. For researchers in drug discovery, this computational approach is not merely an academic exercise; it is a predictive, cost-effective tool that provides deep molecular insights, informs experimental design, and ultimately accelerates the journey from a lead compound to a viable drug candidate.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. This compound | 5071-61-4 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Architecture of a Privileged Scaffold: A Crystal Structure Analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a focal point for the development of novel drugs across various domains, including oncology, inflammation, and infectious diseases.[3][4] The compound 3-phenyl-1H-pyrazole-5-carboxylic acid is a quintessential example of this scaffold, combining the pyrazole core with phenyl and carboxylic acid functionalities that are pivotal for molecular interactions. A profound understanding of its three-dimensional structure and solid-state packing is not merely an academic exercise; it is fundamental to predicting bioavailability, ensuring polymorph control, and enabling rational drug design. This guide provides a comprehensive analysis of its crystal structure, detailing the journey from synthesis to the elucidation of its intricate supramolecular architecture, thereby offering field-proven insights into the causality behind the experimental choices and structural outcomes.

Rationale: Why Crystal Structure Matters

In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The specific arrangement of molecules in a crystal lattice dictates key physical properties such as melting point, solubility, stability, and dissolution rate. These properties, in turn, directly influence the drug's manufacturability, shelf-life, and bioavailability. The analysis of intermolecular interactions—the subtle forces of hydrogen bonds, π-π stacking, and van der Waals contacts—provides a predictive framework for crystal engineering and the design of new solids with desired characteristics.[5] For a molecule like this compound, understanding how the carboxylic acid and pyrazole N-H groups engage in hydrogen bonding is paramount for anticipating its solid-form landscape.

Experimental Framework: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at every stage, from the chemical synthesis of the material to the final refinement of the crystallographic model.

Synthesis and Crystallization

The foundational step is the synthesis of high-purity material. While various synthetic routes to pyrazole carboxylic acids exist, a common and reliable method involves the hydrolysis of a corresponding ester precursor. The subsequent, and most critical, step for this analysis is the growth of a single crystal of sufficient quality for X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: A mixture of ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol is heated to reflux for 3 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water and acidified to a pH of ~2-3 with 10% hydrochloric acid, causing the desired carboxylic acid to precipitate.[6]

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent like ethanol may be performed to achieve high purity.

-

Single Crystal Growth: The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone) to achieve saturation. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days.[6] This slow process is crucial as it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and yielding a crystal suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information on the three-dimensional arrangement of atoms within a crystal.[7]

Experimental Protocol: Data Collection & Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation) are directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

-

Data Integration & Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. These data are then corrected for various experimental factors (e.g., polarization, absorption) to yield a final set of unique reflections.[7]

Structure Solution and Refinement

The ultimate goal is to generate an atomic model that accurately reproduces the experimental diffraction data.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as detectors measure intensities but not the phases of the diffracted X-rays.[10] For small molecules like this, direct methods are typically used to derive initial phase estimates from statistical relationships between the reflection intensities, allowing for the generation of an initial electron density map.[10]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positions, thermal vibrations) to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[11] The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (S).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 6. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Pyrazoles

Introduction: The Pyrazole Nucleus in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile chemical reactivity make it a highly attractive framework for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.[1][4][5] Pyrazole-containing drugs like Celecoxib (anti-inflammatory), Apixaban (anticoagulant), and Sildenafil (for erectile dysfunction) underscore the profound impact of this heterocycle on modern medicine.[3]